3-Azaspiro[5.5]undecane-9-carboxylic acid
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Overview
Description
3-Azaspiro[55]undecane-9-carboxylic acid is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure This compound features a nitrogen atom within its ring system, making it a nitrogen-containing spiro compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the Robinson annelation reaction, which involves the formation of a spirocyclic structure through the reaction of aliphatic aldehydes with suitable reactants. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives of the spiro compound.
Scientific Research Applications
3-Azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor for bioactive molecules with potential biological activity.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Azaspiro[5.5]undecane-9-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of biochemical processes and signaling pathways.
Comparison with Similar Compounds
3-Azaspiro[5.5]undecane-9-carboxylic acid is unique due to its specific structural features, including the presence of a nitrogen atom in its spirocyclic framework. Similar compounds include other spiro compounds such as 3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid and 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid. These compounds share the spirocyclic structure but differ in the presence of oxygen or other substituents.
Properties
IUPAC Name |
3-azaspiro[5.5]undecane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11/h9,12H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRZECWYPGCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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